molecular formula C20H32 B3330481 (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene CAS No. 70901-63-2

(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene

Cat. No. B3330481
CAS RN: 70901-63-2
M. Wt: 272.5 g/mol
InChI Key: XSIVJVJUIXOEPW-YTOAGJIJSA-N
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Description

(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene, also known as geranylgeranylacetone (GGA), is a natural compound that has been found to have various biological activities. GGA is a terpenoid that is synthesized from the mevalonate pathway and has been widely used in scientific research due to its potential therapeutic benefits.

Scientific Research Applications

  • Photo- and Autoxidation Studies : Research by Rontani and Aubert (2005) focused on the electron ionization mass spectral fragmentation of derivatives of 3-methylidene-7,11,15-trimethylhexadecane-1,2-diol, which are related to the compound . These compounds result from chlorophyll phytyl side-chain photo- and autoxidation, and specific fragment ions were identified to characterize these compounds in natural environmental samples (Rontani & Aubert, 2005).

  • Chemical Ecology : Bertsch, Schweer, and Titze (2008) studied the labial gland secretions of North American bumblebees and found compounds related to (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene. These compounds are part of a complex mixture of alkenols, acetates, hydrocarbons, and wax-type esters, and play a role in the chemical ecology of these bees (Bertsch et al., 2008).

  • Polymer Chemistry : Hayashi et al. (1988) discussed the analysis of hexad comonomer sequences in stereoregular ethylene-propylene copolymer using 13C nuclear magnetic resonance. This research helps in understanding the chemical shifts and sequence distribution in polymers, which is relevant for understanding the behavior of similar compounds (Hayashi et al., 1988).

  • Photodegradation in Plants : Another study by Rontani, Cuny, and Grossi (1996) identified isoprenoid compounds, closely related to the compound , in senescing leaves of higher plants. These compounds result from the photooxidation of the chlorophyll phytyl chain during senescence (Rontani et al., 1996).

  • -fruit beetle, which includes compounds structurally similar to (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene. These compounds have pheromonal activity and contribute to the chemical communication within the species (Bartelt et al., 1992).
  • Synthesis of Diterpenes : The synthesis of diterpenes, including a compound structurally related to the one , has been achieved by Ichikawa, Yamazaki, and Isobe (1993). This synthesis involves an allyl cyanate-to-isocyanate rearrangement, illustrating the compound's importance in organic synthesis (Ichikawa et al., 1993).

  • Organometallic Chemistry : Lindsell, Preston, and Tomb (1992) synthesized and characterized cobalt and molybdenum complexes derived from linear conjugated diynenes, triynedienes, and tetraynetrienes, showing the potential applications of such compounds in organometallic chemistry (Lindsell et al., 1992).

  • Isomerisation Studies : Walton and Ingold (1993) investigated the thermal isomerisations of related tetraene compounds, providing insights into the stability and reaction pathways of such molecules (Walton & Ingold, 1993).

properties

IUPAC Name

(6E,10E)-7,11,15-trimethyl-3-methylidenehexadeca-1,6,10,14-tetraene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,11,14-15H,1,4,8-10,12-13,16H2,2-3,5-6H3/b19-15+,20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIVJVJUIXOEPW-YTOAGJIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=C)C=C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC(=C)C=C)/C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016459
Record name (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene

CAS RN

70901-63-2
Record name (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Reactant of Route 2
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
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(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Reactant of Route 4
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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